

CC-90003: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

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Introduction

CC-90003 is a potent, selective, and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in the RAS/RAF/MEK/ERK pathway.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, promoting uncontrolled cell proliferation and survival. **CC-90003** has demonstrated significant anti-proliferative activity in various cancer cell lines, especially those harboring BRAF and KRAS mutations.[3][6] These application notes provide detailed protocols for the preparation and use of **CC-90003** in cell culture experiments, including methods for assessing its impact on cell viability and ERK1/2 signaling.

Mechanism of Action

CC-90003 covalently binds to and inhibits the kinase activity of ERK1 and ERK2, with IC50 values in the nanomolar range (10-20 nM).[6] This irreversible inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive cell proliferation and survival.[2] The MAPK/ERK pathway is a key regulator of numerous cellular processes, and its inhibition by **CC-90003** can lead to cell cycle arrest and apoptosis in cancer cells with an overactive pathway.

Data Presentation

In Vitro Anti-proliferative Activity of CC-90003

The following table summarizes the half-maximal growth inhibition (GI50) values of **CC-90003** in a panel of human cancer cell lines.

Cell Line	Cancer Type	Mutation Status	GI50 (μM)
A375	Melanoma	BRAF V600E	< 1
HCT-116	Colorectal Cancer	KRAS G13D	< 1
Various	BRAF Mutant Cancers	BRAF	< 1 (in 25 of 27 cell lines tested)[3]
Various	KRAS Mutant Cancers	KRAS	< 1 (in 28 of 37 cell lines tested)[3]

Experimental Protocols

Preparation of CC-90003 Stock and Working Solutions

Materials:

- **CC-90003** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Complete cell culture medium (specific to the cell line being used)

Protocol:

- Reconstitution of **CC-90003** Powder:
 - Allow the **CC-90003** vial to equilibrate to room temperature before opening.

- Reconstitute the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[6]
- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
 - Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of **CC-90003** on the viability of adherent cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well clear-bottom black plates
- **CC-90003** working solutions
- Vehicle control (DMSO in complete medium)

- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 3,000 cells per well in 90 µL of complete medium.[\[6\]](#)
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - The next day, add 10 µL of the prepared **CC-90003** working solutions or vehicle control to the respective wells. This will result in a final volume of 100 µL per well.
 - Each concentration should be tested in triplicate.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[\[6\]](#)
- Measurement of Cell Viability:
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory effect of **CC-90003** on the phosphorylation of ERK1/2.

Materials:

- Cancer cell line of interest
- 6-well plates
- **CC-90003** working solutions
- Vehicle control (DMSO in complete medium)
- Ice-cold phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

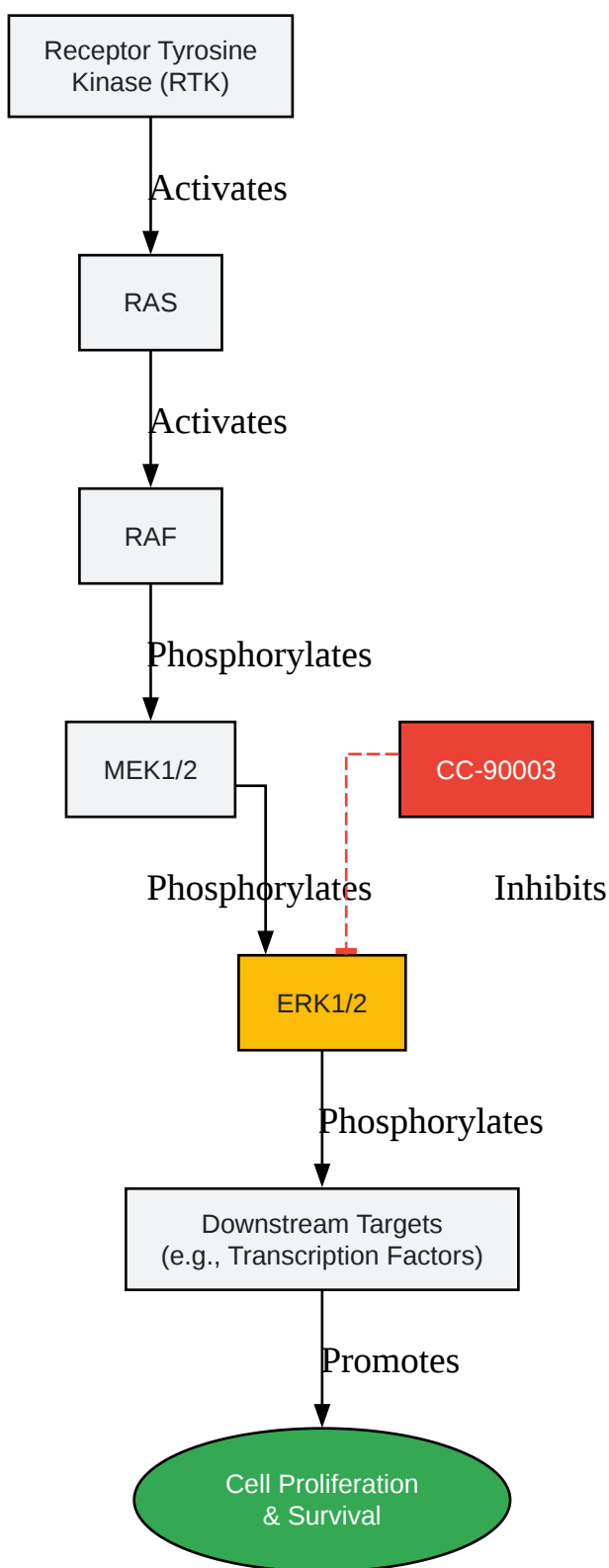
- Rabbit or mouse anti-total ERK1/2
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **CC-90003** or vehicle control for a specified time (e.g., 1-4 hours).
 - Wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the supernatant using a BCA assay.
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.

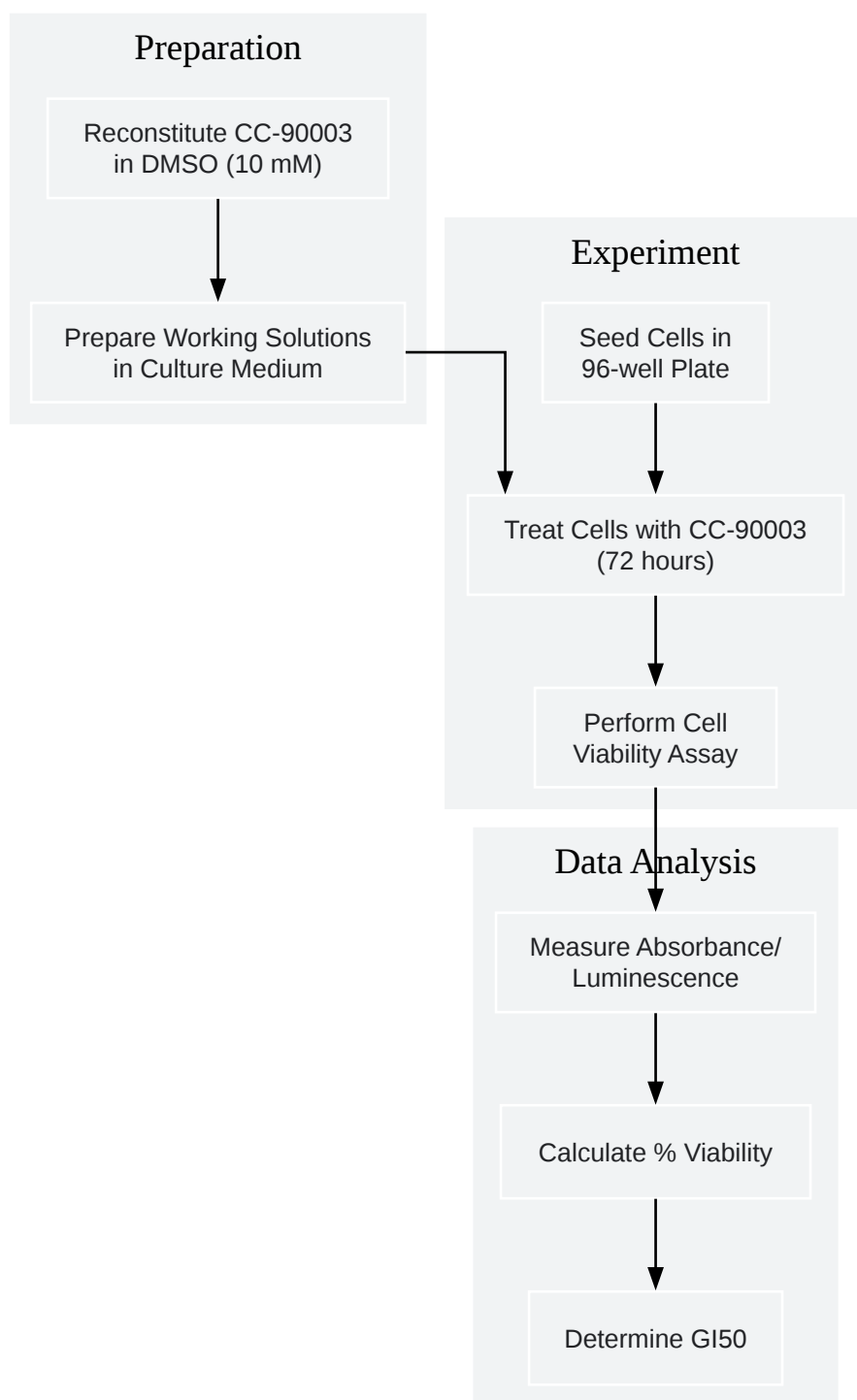
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Re-probing:
 - Add ECL substrate and visualize the bands using an imaging system.
 - To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Mandatory Visualizations



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Caption: **CC-90003** inhibits the MAPK/ERK signaling pathway.



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Caption: Workflow for cell viability assay with **CC-90003**.

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